molecular formula C12H19NO3S2 B2822554 N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 1795085-35-6

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No.: B2822554
CAS No.: 1795085-35-6
M. Wt: 289.41
InChI Key: PSNABQUFJMWFNJ-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide is an organic compound characterized by the presence of a thiophene ring, a sulfonamide group, and a cyclohexyl group attached to a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of cyclohexylamine with ethylene oxide to form 2-cyclohexyl-2-hydroxyethylamine.

    Sulfonamide Formation: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)thiophene-2-sulfonamide.

    Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-amine.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of sulfonamides on various biological systems. It may serve as a model compound for understanding the interactions between sulfonamides and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the thiophene and sulfonamide groups.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The hydroxyethyl and cyclohexyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylbenzothiazole-2-sulfenamide: Another sulfonamide with a benzothiazole ring instead of a thiophene ring.

    N-(2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the cyclohexyl group, providing a simpler structure for comparison.

    N-(2-cyclohexyl-2-hydroxyethyl)benzene-2-sulfonamide: Contains a benzene ring instead of a thiophene ring.

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide is unique due to the combination of its cyclohexyl, hydroxyethyl, and thiophene groups. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S2/c14-11(10-5-2-1-3-6-10)9-13-18(15,16)12-7-4-8-17-12/h4,7-8,10-11,13-14H,1-3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNABQUFJMWFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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